molecular formula C20H19Cl2N3O3S B14070149 6-(4-Bis(beta-chloroethyl)aminophenylazo)-2-naphthalenesulfonic acid CAS No. 101931-38-8

6-(4-Bis(beta-chloroethyl)aminophenylazo)-2-naphthalenesulfonic acid

Cat. No.: B14070149
CAS No.: 101931-38-8
M. Wt: 452.4 g/mol
InChI Key: ZTJISAAUEAKLNY-UHFFFAOYSA-N
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Description

2-Naphthalenesulfonic acid, 6-[2-[4-[bis(2-chloroethyl)amino]phenyl]diazenyl]- is an organic compound that belongs to the class of naphthalenesulfonic acids. These compounds are characterized by the presence of a naphthalene moiety substituted with a sulfonic acid group. This particular compound is notable for its complex structure, which includes a bis(2-chloroethyl)amino group and a diazenyl group attached to the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenesulfonic acid, 6-[2-[4-[bis(2-chloroethyl)amino]phenyl]diazenyl]- typically involves multiple steps One common method starts with the sulfonation of naphthalene to produce naphthalenesulfonic acidThe bis(2-chloroethyl)amino group is introduced through a nucleophilic substitution reaction, where a suitable precursor reacts with 2-chloroethylamine under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonation and diazotization processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pH control, is crucial to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenesulfonic acid, 6-[2-[4-[bis(2-chloroethyl)amino]phenyl]diazenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Naphthalenesulfonic acid, 6-[2-[4-[bis(2-chloroethyl)amino]phenyl]diazenyl]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of dyes and pigments.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Studied for its potential therapeutic effects, particularly in cancer research due to the presence of the bis(2-chloroethyl)amino group, which is known for its alkylating properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Naphthalenesulfonic acid, 6-[2-[4-[bis(2-chloroethyl)amino]phenyl]diazenyl]- involves its interaction with molecular targets through its functional groups. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in biological molecules, leading to the alkylation of DNA and proteins. This can result in the disruption of cellular processes and has been explored for its potential in cancer therapy .

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenesulfonic acid: A simpler analog without the diazenyl and bis(2-chloroethyl)amino groups.

    6-Amino-2-naphthalenesulfonic acid: Contains an amino group instead of the diazenyl group.

    6-Hydroxy-2-naphthalenesulfonic acid: Features a hydroxyl group in place of the diazenyl group.

Uniqueness

2-Naphthalenesulfonic acid, 6-[2-[4-[bis(2-chloroethyl)amino]phenyl]diazenyl]- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bis(2-chloroethyl)amino group is particularly significant for its potential therapeutic applications .

Properties

CAS No.

101931-38-8

Molecular Formula

C20H19Cl2N3O3S

Molecular Weight

452.4 g/mol

IUPAC Name

6-[[4-[bis(2-chloroethyl)amino]phenyl]diazenyl]naphthalene-2-sulfonic acid

InChI

InChI=1S/C20H19Cl2N3O3S/c21-9-11-25(12-10-22)19-6-4-17(5-7-19)23-24-18-3-1-16-14-20(29(26,27)28)8-2-15(16)13-18/h1-8,13-14H,9-12H2,(H,26,27,28)

InChI Key

ZTJISAAUEAKLNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)O)N(CCCl)CCCl

Origin of Product

United States

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